molecular formula C19H18FN3OS B2872664 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2319640-50-9

8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2872664
CAS No.: 2319640-50-9
M. Wt: 355.43
InChI Key: YAWGEJSLULMWLA-UHFFFAOYSA-N
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Description

This compound belongs to the 8-azabicyclo[3.2.1]octane (tropane) family, a scaffold widely explored in medicinal chemistry due to its conformational rigidity and ability to interact with diverse biological targets. The molecule features a 5-fluoro-1-benzothiophene-2-carbonyl group at the 8-position and a 1H-imidazole substituent at the 3-position.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c20-13-1-4-17-12(7-13)8-18(25-17)19(24)23-14-2-3-15(23)10-16(9-14)22-6-5-21-11-22/h1,4-8,11,14-16H,2-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWGEJSLULMWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=C(S3)C=CC(=C4)F)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiophene Core Formation

The benzothiophene scaffold is constructed via a Friedel-Crafts cyclization of 2-fluoro-thiophenol derivatives with α,β-unsaturated esters.

Procedure :

  • React 2-fluoro-thiophenol with methyl acrylate in the presence of AlCl₃ (Lewis acid) at 80°C for 12 hours.
  • Isolate the intermediate methyl 5-fluoro-1-benzothiophene-2-carboxylate via column chromatography (hexane/ethyl acetate, 4:1).

Reaction Table :

Starting Material Reagent/Catalyst Product Yield
2-Fluoro-thiophenol Methyl acrylate, AlCl₃ Methyl 5-fluoro-1-benzothiophene-2-carboxylate 68%

Ester Hydrolysis and Acid Chloride Formation

The methyl ester is hydrolyzed to the carboxylic acid and subsequently converted to the acyl chloride.

Procedure :

  • Hydrolyze the ester with NaOH (2M) in methanol/water (1:1) at reflux for 6 hours.
  • Treat the isolated 5-fluoro-1-benzothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) at 60°C for 3 hours.

Optimization Data :

Step Reagent Temperature Time Yield
Hydrolysis NaOH (2M) Reflux 6h 92%
Acyl chloride formation SOCl₂ 60°C 3h 85%

Synthesis of 3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane

Bicyclic Octane Skeleton Construction

The 8-azabicyclo[3.2.1]octane core is synthesized via a Mannich reaction followed by intramolecular cyclization.

Procedure :

  • React cycloheptanone with formaldehyde and ammonium acetate in acetic acid to form the Mannich base.
  • Reduce the imine intermediate with NaBH₄ in ethanol to yield 8-azabicyclo[3.2.1]octane .

Reaction Table :

Starting Material Reagents Product Yield
Cycloheptanone Formaldehyde, NH₄OAc 8-azabicyclo[3.2.1]octane 54%

Imidazole Substitution at C3

Introduce the imidazole moiety via SNAr (Nucleophilic Aromatic Substitution) .

Procedure :

  • Brominate the bicyclic amine at C3 using N-bromosuccinimide (NBS) in CCl₄ under UV light.
  • React the bromide with 1H-imidazole in the presence of K₂CO₃ in DMF at 100°C for 8 hours.

Optimization Data :

Step Reagents Conditions Yield
Bromination NBS, CCl₄ UV, 25°C 76%
Substitution 1H-imidazole, K₂CO₃ DMF, 100°C 63%

Final Coupling Reaction

The acyl chloride and bicyclic amine are coupled via Schotten-Baumann conditions .

Procedure :

  • Add 5-fluoro-1-benzothiophene-2-carbonyl chloride to a suspension of 3-(1H-imidazol-1-yl)-8-

Chemical Reactions Analysis

Types of Reactions

8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of modified compounds.

Scientific Research Applications

Chemistry

In chemistry, 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and the effects of fluorination on chemical stability and reactivity.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic applications are explored. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions. Research is ongoing to determine its efficacy and safety in medical applications.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized materials.

Mechanism of Action

The mechanism by which 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, while the fluorinated benzo[b]thiophene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 8-Position

BK76063: 8-(5-Chloro-2-methoxybenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
  • Structural Difference : Replaces the 5-fluoro-benzothiophene with a 5-chloro-2-methoxybenzoyl group.
  • Chlorine (vs. fluorine) may enhance steric bulk and lipophilicity, affecting bioavailability .
  • Synthetic Yield: Not explicitly reported, but similar derivatives (e.g., ) show yields of 65–93% for analogous substitutions .
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
  • Structural Difference : Features a 2-bromophenylsulfonyl group at the 8-position and a 1,2,4-triazole at the 3-position.
  • Bromine adds steric hindrance and may influence halogen bonding .

Substituent Variations at the 3-Position

3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane (22e)
  • Structural Difference : Substitutes imidazole with a bis(4-fluorophenyl)methoxyethylidenyl group.
  • Impact :
    • The bulky aromatic substituent may reduce solubility but enhance affinity for hydrophobic binding pockets.
    • Elemental analysis: C: 64.62%, H: 6.17%, N: 2.50% (vs. theoretical C: 64.98%, H: 6.43%, N: 2.71%) .
3-(2-Diphenylmethoxyethylidenyl)-8-(4-fluorobenzyl)-8-azabicyclo[3.2.1]octane (21f)
  • Structural Difference : Lacks the imidazole ring, instead featuring a diphenylmethoxyethylidenyl group.
  • Impact :
    • Reduced hydrogen-bonding capacity compared to imidazole-containing analogs.
    • Elemental analysis: C: 69.30%, H: 6.58%, N: 2.44% (vs. theoretical C: 69.52%, H: 6.40%, N: 2.62%) .

Pharmacological Scaffold Analog: 8-Benzhydryl-nortropane Derivatives

  • Structural Difference: Features a bis(phenyl)methyl group at the 8-position, part of a scaffold used in NOP (nociceptin opioid peptide) receptor agonists.
  • Impact :
    • The benzhydryl group enhances steric bulk, likely improving receptor selectivity.
    • Modifications at the 3-position (e.g., axial amides) in this scaffold have shown potent agonist activity, suggesting the imidazole in the target compound may mimic such interactions .

Data Tables

Table 1: Elemental Analysis of Selected 8-Azabicyclo[3.2.1]octane Derivatives

Compound ID Substituents (8- and 3-positions) Theoretical (C/H/N%) Observed (C/H/N%) Yield (%)
22e 8-Cyclopropylmethyl, 3-bis(4-F-phenyl)methoxy 64.98/6.43/2.71 64.62/6.17/2.50 65
21f 8-(4-Fluorobenzyl), 3-diphenylmethoxy 69.52/6.40/2.62 69.30/6.58/2.44 67
BK76063 8-(5-Chloro-2-methoxybenzoyl), 3-imidazole Not reported Not reported Not reported

Table 2: Key Structural and Functional Group Comparisons

Compound 8-Position Substituent 3-Position Substituent Notable Features
Target Compound 5-Fluoro-1-benzothiophene-2-carbonyl 1H-Imidazole High lipophilicity, hydrogen-bond donor
BK76063 5-Chloro-2-methoxybenzoyl 1H-Imidazole Enhanced electron density, chloro substituent
22f 8-(4-Fluorobenzyl) Bis(4-F-phenyl)methoxy Bulky aromatic groups, high hydrophobicity
2-Bromophenylsulfonyl 1H-1,2,4-Triazole Sulfonyl group, bromine for halogen bonding

Biological Activity

The compound 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane is a synthetic derivative that combines a bicyclic structure with functional groups that suggest potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure, which is crucial for its interaction with biological targets. The presence of the 5-fluoro-1-benzothiophene moiety and the imidazole ring enhances its lipophilicity and ability to penetrate biological membranes.

Property Value
Molecular FormulaC15H15FN2OS
Molecular Weight292.36 g/mol
CAS NumberNot available in current databases
Melting PointNot specified

Antimicrobial Activity

Initial studies suggest that derivatives containing the benzothiophene structure exhibit significant antimicrobial properties. For instance, related compounds have shown bacteriostatic activity against Escherichia coli and other pathogens, indicating that the incorporation of fluoro-substituents may enhance this activity due to increased electron-withdrawing effects, which can alter the compound's interaction with microbial enzymes .

Anticancer Potential

Research into similar compounds has indicated potential anticancer properties. For example, benzothiophene derivatives have been linked to apoptosis induction in cancer cell lines through various pathways, including the inhibition of cell proliferation and migration . The imidazole ring may further contribute to these effects by acting on specific cellular signaling pathways.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in cancer cells.
  • Cell Cycle Arrest: Compounds with similar structures have been reported to induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of benzothiophene derivatives against multiple strains of bacteria. The results indicated that the presence of fluorine significantly increased the potency against E. coli and Staphylococcus aureus, suggesting that structural modifications can enhance biological activity .

Study 2: Anticancer Activity

In vitro assays were conducted using human cancer cell lines treated with various concentrations of related benzothiophene compounds. The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers, supporting the hypothesis that these compounds could serve as potential anticancer agents .

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